4-(3-Chloro-5-nitro-phenoxy)-phenol
Description
Properties
Molecular Formula |
C12H8ClNO4 |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
4-(3-chloro-5-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H8ClNO4/c13-8-5-9(14(16)17)7-12(6-8)18-11-3-1-10(15)2-4-11/h1-7,15H |
InChI Key |
XLVDWURNUAODAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-(3-Chloro-5-nitro-phenoxy)-phenol, differing primarily in substituent type and position:
Physicochemical Properties
- Solubility: The nitro group in this compound reduces water solubility compared to methyl-substituted analogs (e.g., 4-(4-Chloro-3-methylphenoxy)phenol) but enhances solubility in dimethyl sulfoxide (DMSO) or acetone .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(3-Chloro-5-nitro-phenoxy)-phenol, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 3-chloro-5-nitrophenol with 4-hydroxyphenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) forms the phenoxy linkage. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometry significantly influence yield. Impurities like unreacted phenol or diaryl ether byproducts may form if competing cross-coupling occurs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and nitro group deshielding effects.
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), nitro symmetric/asymmetric stretches (~1520, 1350 cm⁻¹).
- HPLC-MS : Retention time comparison with standards and molecular ion ([M+H]+) confirmation.
- Elemental Analysis : Validates C, H, N, Cl, and O composition .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C, 40°C, and 60°C under controlled humidity. Monitor degradation via HPLC-MS. Nitro groups may hydrolyze under acidic/basic conditions, forming quinones or nitrophenols. Light-sensitive samples require amber vials. Evidence from chlorophenol analogs suggests thermal decomposition above 150°C .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT or molecular mechanics) predicts chemical shifts and validates assignments. For example, NOESY can identify spatial proximity between the nitro group and adjacent protons. Contradictions may arise from tautomerism or paramagnetic impurities .
Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) to enhance aqueous solubility.
- pH Adjustment : Deprotonate the phenolic OH (pKa ~10) in alkaline buffers.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the phenol’s para position, preserving the nitro and chloro moieties. Solubility parameters (Hansen, Hildebrand) guide solvent selection .
Q. What in vitro models are suitable for evaluating the compound’s antimicrobial potential, given its nitro and chloro substituents?
- Methodological Answer :
- Disk Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often exhibit bacteriostatic effects via redox cycling.
- Enzyme Inhibition Studies : Target nitroreductases or cytochrome P450 isoforms. LC-MS/MS quantifies metabolite formation (e.g., hydroxylamines).
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can researchers address low yields in scale-up synthesis due to competing side reactions?
- Methodological Answer : Optimize reaction parameters:
- Catalyst Loading : Increase Pd/C or CuI in coupling reactions (0.5–2 mol%).
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Evidence from Ullmann coupling of chlorophenols supports these approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
